4-Formylphenyl 4-cyanobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65731-06-8 |
|---|---|
Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(4-formylphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C15H9NO3/c16-9-11-1-5-13(6-2-11)15(18)19-14-7-3-12(10-17)4-8-14/h1-8,10H |
InChI Key |
ATIIJHCNBHHCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Reactivity Investigations of 4 Formylphenyl 4 Cyanobenzoate
Direct Synthetic Routes for 4-Formylphenyl 4-cyanobenzoate (B1228447)
The synthesis of 4-Formylphenyl 4-cyanobenzoate is primarily achieved through esterification, a fundamental reaction in organic chemistry that unites a carboxylic acid or its derivative with an alcohol. Several established methods are applicable for this transformation, each offering distinct advantages in terms of reaction conditions, substrate scope, and yield.
Esterification Approaches involving 4-Hydroxybenzaldehyde (B117250) Derivatives and 4-Cyanobenzoic Acid Derivatives
The most direct route to this compound involves the coupling of a 4-formylphenyl moiety, provided by 4-hydroxybenzaldehyde, and a 4-cyanobenzoate moiety, derived from 4-cyanobenzoic acid.
Acyl Chloride Method : A highly efficient method involves the conversion of 4-cyanobenzoic acid to its more reactive acid chloride, 4-cyanobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-cyanobenzoyl chloride readily reacts with 4-hydroxybenzaldehyde in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to afford the desired ester with high purity and yield. The base serves to neutralize the hydrochloric acid byproduct.
Steglich Esterification : This method allows for the direct coupling of 4-cyanobenzoic acid and 4-hydroxybenzaldehyde without the need to first form the acyl chloride. The reaction is mediated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds under mild, neutral conditions at room temperature. DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the hydroxyl group of 4-hydroxybenzaldehyde. DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions. A key feature is the formation of a urea (B33335) byproduct (dicyclohexylurea, DCU), which is insoluble in most organic solvents and can be removed by filtration.
Mitsunobu Reaction : The Mitsunobu reaction provides another route for forming the ester linkage, particularly under mild conditions. This redox-condensation reaction involves treating a mixture of 4-hydroxybenzaldehyde and 4-cyanobenzoic acid with a combination of a phosphine (B1218219), usually triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with the inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for an achiral substrate like 4-hydroxybenzaldehyde.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | 4-Hydroxybenzaldehyde, 4-Cyanobenzoyl Chloride, Pyridine | Anhydrous solvent (e.g., DCM, THF), 0°C to RT | High yield, fast reaction | Requires pre-synthesis of acyl chloride, harsh reagents (SOCl₂) |
| Steglich Esterification | 4-Hydroxybenzaldehyde, 4-Cyanobenzoic Acid, DCC, DMAP | Anhydrous solvent (e.g., DCM), Room Temperature | Mild conditions, direct use of carboxylic acid | Urea byproduct can complicate purification, DCC is an allergen |
| Mitsunobu Reaction | 4-Hydroxybenzaldehyde, 4-Cyanobenzoic Acid, PPh₃, DEAD | Anhydrous solvent (e.g., THF), 0°C to RT | Very mild conditions, broad functional group tolerance | Stoichiometric phosphine oxide and hydrazine (B178648) byproducts, expensive reagents |
Novel Catalytic Systems for this compound Synthesis
While traditional methods are robust, modern catalysis offers advanced strategies for aryl ester synthesis that could be applied to this compound.
Palladium-catalyzed coupling reactions, for instance, have been developed for the synthesis of α-aryl esters from aryl halides and ester enolates. Adapting this methodology would involve coupling a 4-formylphenyl halide with a 4-cyanobenzoate salt, or vice-versa, in the presence of a suitable palladium catalyst and ligand system. These reactions often proceed at room temperature and exhibit high tolerance for various functional groups.
Another emerging area is photoredox catalysis, which uses visible light to drive chemical transformations. Protocols have been reported for the dehydrogenative coupling of primary alcohols and phenols to form aryl esters at ambient temperature, with dihydrogen as the only byproduct. Such a system could potentially be adapted for the direct oxidative coupling of p-hydroxybenzyl alcohol with 4-cyanobenzoic acid or a related precursor.
Precursor Chemistry and Synthetic Strategy Development
Synthesis of 4-Formylphenyl Moieties for Esterification
The primary precursor for the 4-formylphenyl moiety is 4-hydroxybenzaldehyde. Industrially, a common method for its production is the selective oxidation of p-cresol (B1678582). This process often utilizes molecular oxygen or air as the oxidant in the presence of a base and a catalyst, such as a cobalt(II) salt. A high conversion of p-cresol (99%) and high selectivity for 4-hydroxybenzaldehyde (96%) has been achieved using a heterogeneous CuMn-oxide catalyst.
| Starting Material | Method | Key Reagents/Catalyst | Typical Yield | Reference |
| p-Cresol | Catalytic Oxidation | O₂, NaOH, Cobalt(II) chloride | 72% selectivity at 82% conversion | |
| p-Cresol | Catalytic Oxidation | O₂, NaOH, CuMn-oxide | 96% selectivity at 99% conversion | |
| Phenol (B47542) | Reimer-Tiemann Reaction | Chloroform (B151607) (CHCl₃), NaOH | Moderate | |
| p-Nitrotoluene | Oxidation-Reduction | Sodium polysulfide, then diazotization and hydrolysis | >90% |
Other classical methods include the Reimer-Tiemann reaction, which involves the formylation of phenol using chloroform in a basic solution, although this method can produce ortho-isomers as byproducts.
Synthesis of 4-Cyanobenzoate Moieties for Esterification
The 4-cyanobenzoate portion originates from 4-cyanobenzoic acid. This precursor can be synthesized via the oxidation of p-tolunitrile. For direct esterification reactions, the acid itself is used. However, for higher reactivity, it is often converted to 4-cyanobenzoyl chloride. This activation is typically accomplished by refluxing 4-cyanobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). Alternative chlorinating agents include phosphoryl trichloride (B1173362) (POCl₃) and oxalyl chloride. The resulting acid chloride is a versatile and highly reactive intermediate.
Derivatization and Functionalization Reactions of this compound
The bifunctional nature of this compound allows for selective chemical modifications at either the formyl (aldehyde) group or the ester linkage.
The aldehyde group is highly versatile. It can be readily oxidized to a carboxylic acid group (forming 4-carboxy-phenyl 4-cyanobenzoate) or reduced to a hydroxymethyl (alcohol) group. It is also a key participant in C-H functionalization reactions. Using transition-metal catalysis and various directing group strategies, it is possible to functionalize the C-H bonds at the ortho or even the more remote meta positions of the benzaldehyde (B42025) ring. The aldehyde can also react with amines to form imines, which can serve as transient directing groups to guide catalysts to specific C-H bonds for further elaboration.
The ester linkage, while generally more stable than the aldehyde, is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis, or saponification, would cleave the molecule to yield 4-hydroxybenzaldehyde and 4-cyanobenzoate salt. This reaction is typically irreversible as the final deprotonation of the resulting phenol drives the equilibrium. Acid-catalyzed hydrolysis, a reversible process, would yield 4-hydroxybenzaldehyde and 4-cyanobenzoic acid.
Finally, the cyano group can also be a site for functionalization. It can be hydrolyzed under strong acidic or basic conditions to a carboxylic acid amide and subsequently to a carboxylic acid, or it can be reduced to a primary amine (aminomethyl group). These transformations further highlight the synthetic utility of the parent molecule.
Reactivity of the Formyl Group (e.g., Imine Formation, Condensation Reactions)
The formyl group (-CHO) attached to the phenyl ring is a versatile reactive site, susceptible to nucleophilic attack and capable of participating in a variety of condensation reactions.
Imine Formation:
The reaction of an aldehyde with a primary amine to form an imine (also known as a Schiff base) is a fundamental transformation in organic chemistry. libretexts.orgoperachem.com This reversible reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The general mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the amine, proton transfer, and finally, dehydration. libretexts.org
For this compound, the reaction with a primary amine (R-NH₂) would be expected to yield the corresponding imine derivative. The reaction rate and equilibrium position can be influenced by the nature of the amine and the reaction conditions, such as pH and the use of dehydrating agents. operachem.com
Illustrative Data for Imine Formation with this compound
| Amine (R-NH₂) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Acetic Acid | Toluene | 6 | 85 |
| Benzylamine | p-TsOH | Ethanol | 4 | 92 |
| Cyclohexylamine | None | Methanol | 12 | 78 |
Note: This data is illustrative and based on typical yields for imine formation reactions with aromatic aldehydes.
Condensation Reactions:
The formyl group can also participate in various condensation reactions, such as the aldol (B89426) condensation, Knoevenagel condensation, and Wittig reaction, to form new carbon-carbon bonds.
In a Knoevenagel condensation , the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form a new C=C double bond. researchgate.net This reaction is a versatile method for synthesizing α,β-unsaturated compounds.
The Wittig reaction provides a pathway to synthesize alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide would be expected to produce the corresponding alkene derivative.
Illustrative Data for Condensation Reactions of this compound
| Reaction Type | Reagent | Catalyst/Base | Product Type |
| Knoevenagel | Malononitrile | Piperidine | α,β-Unsaturated nitrile |
| Wittig | (Triphenylphosphoranylidene)acetonitrile | N/A | α,β-Unsaturated nitrile |
| Aldol Condensation | Acetone | NaOH | α,β-Unsaturated ketone |
Note: This data is illustrative and based on common condensation reactions of aromatic aldehydes.
Transformations of the Cyano Group
The cyano group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amines, and amides. researchgate.net
Hydrolysis:
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. byjus.comchemistrysteps.com Acid-catalyzed hydrolysis typically involves protonation of the nitrogen atom, followed by nucleophilic attack by water. libretexts.org Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the nitrile. libretexts.org In both cases, an amide is formed as an intermediate. byjus.com The hydrolysis of the cyano group in this compound would yield the corresponding carboxylic acid derivative.
Reduction:
The cyano group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or other hydride reagents. nih.govorganic-chemistry.org The choice of reducing agent is crucial to avoid the simultaneous reduction of the formyl and ester groups. Milder reducing agents or specific reaction conditions might be necessary for selective reduction of the nitrile. nih.gov
Illustrative Data for Transformations of the Cyano Group in this compound
| Transformation | Reagents | Product Functional Group |
| Acidic Hydrolysis | H₂SO₄, H₂O, heat | Carboxylic Acid |
| Basic Hydrolysis | NaOH, H₂O, heat | Carboxylate Salt |
| Reduction | LiAlH₄ then H₂O | Primary Amine |
| Catalytic Hydrogenation | H₂, Pd/C | Primary Amine |
Note: This data is illustrative and based on standard transformations of aromatic nitriles.
Exploration of Ester Linkage Modifications
The ester linkage in this compound is susceptible to nucleophilic acyl substitution, allowing for its modification.
Hydrolysis:
Ester hydrolysis can be carried out under either acidic or basic conditions to yield a carboxylic acid and an alcohol (in this case, a phenol). Basic hydrolysis, also known as saponification, is an irreversible process that results in the formation of a carboxylate salt and the corresponding phenol. Acid-catalyzed hydrolysis is a reversible reaction.
Transesterification:
Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with that of another alcohol or phenol. This reaction is typically catalyzed by an acid or a base. The reaction of this compound with a different alcohol or phenol in the presence of a suitable catalyst would lead to the formation of a new ester.
Illustrative Data for Ester Linkage Modifications of this compound
| Reaction Type | Reagents | Product Types |
| Basic Hydrolysis (Saponification) | NaOH, H₂O, heat | 4-Cyanobenzoic acid salt and 4-hydroxybenzaldehyde |
| Acidic Hydrolysis | H₂SO₄, H₂O, heat | 4-Cyanobenzoic acid and 4-hydroxybenzaldehyde |
| Transesterification | Methanol, H₂SO₄ | Methyl 4-cyanobenzoate and 4-hydroxybenzaldehyde |
Note: This data is illustrative and based on typical reactions of phenyl esters.
Advanced Spectroscopic and Structural Characterization of 4 Formylphenyl 4 Cyanobenzoate
High-Resolution Spectroscopic Analysis
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structural features. The expected Raman shifts for 4-Formylphenyl 4-cyanobenzoate (B1228447) are based on the characteristic vibrations of its functional groups, including the nitrile, ester, aldehyde, and substituted benzene rings. Data from similar compounds, particularly 4-cyanobenzoic acid, helps in assigning these vibrations. rasayanjournal.co.inresearchgate.net
Key vibrational modes for 4-Formylphenyl 4-cyanobenzoate would include:
Nitrile Stretching (νC≡N): A strong, sharp band is anticipated in the 2230-2240 cm⁻¹ region. For the related 4-cyanobenzoic acid, this peak appears distinctly at 2239 cm⁻¹. rasayanjournal.co.in
Carbonyl Stretching (νC=O): Two distinct C=O stretching vibrations are expected. The ester carbonyl typically appears in the 1720-1740 cm⁻¹ range, while the aldehyde carbonyl is found slightly lower, around 1700-1720 cm⁻¹.
Aromatic Ring Stretching (νC=C): Multiple bands between 1400 cm⁻¹ and 1610 cm⁻¹ are characteristic of the C=C stretching vibrations within the two benzene rings.
Aromatic C-H Stretching (νC-H): These vibrations are expected to produce weak to moderate bands in the 3000-3100 cm⁻¹ region. For 4-cyanobenzoic acid, these have been observed at 3077 cm⁻¹ and 3092 cm⁻¹. rasayanjournal.co.in
Ester C-O Stretching (νC-O): The ester linkage will produce characteristic C-O stretching bands, typically between 1000-1300 cm⁻¹.
Aldehyde C-H Stretching (νC-H): The C-H bond of the formyl group gives rise to characteristic bands near 2720 cm⁻¹ and 2820 cm⁻¹.
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound Data (cm⁻¹) |
|---|---|---|---|
| C≡N Stretch | Nitrile | 2230 - 2240 | 2239 (4-cyanobenzoic acid) rasayanjournal.co.in |
| C=O Stretch | Ester | 1720 - 1740 | - |
| C=O Stretch | Aldehyde | 1700 - 1720 | - |
| Aromatic C=C Stretch | Benzene Rings | 1400 - 1610 | - |
| Aromatic C-H Stretch | Benzene Rings | 3000 - 3100 | 3077, 3092 (4-cyanobenzoic acid) rasayanjournal.co.in |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and structural details of a compound through its fragmentation pattern. For this compound (molecular formula C₁₅H₉NO₃), the calculated molecular weight is approximately 251.24 g/mol .
Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z ≈ 251. The fragmentation of this ion is governed by the stability of the resulting fragments, with the ester linkage being a primary site of cleavage. chemguide.co.uklibretexts.org The most probable fragmentation pathways would involve the formation of stable acylium ions. libretexts.orgucalgary.ca
The principal fragmentation is the cleavage of the ester C-O bond, which can lead to two major charged fragments:
4-cyanobenzoyl cation: This highly stable acylium ion would result from the loss of a 4-formylphenoxide radical. It is expected to be a prominent, likely the base peak, in the spectrum at m/z = 129.
4-formylphenyl cation: This fragment at m/z = 121 would arise from the loss of a 4-cyanobenzoate radical.
Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium or formyl ions.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Ion Structure | Formula | Notes |
|---|---|---|---|
| 251 | [C₁₅H₉NO₃]⁺˙ | C₁₅H₉NO₃ | Molecular Ion (M⁺˙) |
| 129 | [NCC₆H₄CO]⁺ | C₈H₄NO | 4-cyanobenzoyl cation (Acylium ion) |
| 121 | [OHCC₆H₄]⁺ | C₇H₅O | 4-formylphenyl cation |
| 101 | [C₇H₄N]⁺ | C₇H₄N | Loss of CO from m/z 129 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is dictated by the chromophores present in the molecule. This compound possesses an extended conjugated system encompassing two phenyl rings, an ester carbonyl group, an aldehyde carbonyl group, and a nitrile group.
This extensive conjugation is expected to result in strong absorption in the UV region. The primary electronic transitions observed for such aromatic esters are π→π* transitions. ucalgary.canih.gov The presence of oxygen atoms also allows for weaker n→π* transitions associated with the non-bonding electrons of the carbonyl groups. ucalgary.camasterorganicchemistry.com
π→π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons in the conjugated π-system. For simple esters, this transition occurs below 200 nm, but the extended conjugation in the title compound will significantly lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com This effect shifts the maximum absorbance (λmax) to a longer wavelength, well into the 250-350 nm range.
n→π Transitions:* These transitions involve exciting a non-bonding electron from an oxygen atom to an anti-bonding π* orbital. They are symmetry-forbidden and thus result in much weaker absorption bands, typically at longer wavelengths than the main π→π* transition. masterorganicchemistry.com For esters and aldehydes, these often appear in the 270-300 nm region. masterorganicchemistry.com
Due to the highly conjugated nature of the molecule, the π→π* absorption band is expected to be the most prominent feature in its UV-Vis spectrum.
Solid-State Structural Elucidation via X-ray Crystallography
Single Crystal X-ray Diffraction Analysis of this compound
A search of the crystallographic literature did not yield a solved crystal structure for this compound itself. However, the structural characteristics can be inferred from closely related compounds that have been analyzed via single crystal X-ray diffraction. A pertinent analogue is methyl 3,5-dibromo-4-cyanobenzoate , which provides insight into the solid-state packing and molecular geometry of a 4-cyanobenzoate moiety. researchgate.netnih.gov Analysis of such a structure reveals precise bond lengths, angles, and intermolecular interactions that dictate the crystal lattice.
Determination of Crystal System and Space Group
Based on the analysis of the analogue methyl 3,5-dibromo-4-cyanobenzoate, the crystal system and space group for a derivative of this type have been determined. researchgate.net This compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net This space group is centrosymmetric and is common for organic molecules. It is plausible that this compound could crystallize in a similar system.
Table 3: Crystallographic Data for the Analogue Methyl 3,5-dibromo-4-cyanobenzoate researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9273 (18) |
| b (Å) | 17.881 (8) |
| c (Å) | 14.739 (7) |
| β (°) | 93.757 (7) |
| Volume (ų) | 1032.9 (8) |
| Z (Molecules per unit cell) | 4 |
Precise Molecular Geometry and Conformation in the Crystalline State
The precise molecular geometry of this compound in the crystalline state would define the spatial arrangement of its atoms. Based on the analogue structure of methyl 3,5-dibromo-4-cyanobenzoate, the cyanobenzoate portion is expected to be relatively planar. researchgate.net
Analysis of Intermolecular Interactions and Supramolecular Assembly
The supramolecular assembly of this compound in the solid state is governed by a network of non-covalent interactions. These interactions, including hydrogen bonding and π-stacking, dictate the molecular packing and ultimately influence the macroscopic properties of the crystal. A detailed analysis of these interactions provides insight into the forces driving the self-assembly of the molecules into a stable crystalline lattice.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
A comprehensive understanding of the intermolecular interactions in this compound can be achieved through Hirshfeld surface analysis. This computational tool allows for the visualization and quantification of intermolecular contacts within a crystal lattice. The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact.
Computational Chemistry and Theoretical Investigations of 4 Formylphenyl 4 Cyanobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, balancing accuracy with computational efficiency. dntb.gov.ua DFT methods are employed to investigate the electronic properties of many-electron systems by focusing on the electron density rather than the complex many-electron wavefunction. For 4-Formylphenyl 4-cyanobenzoate (B1228447), DFT calculations are instrumental in elucidating a wide array of molecular properties.
The electronic structure of a molecule is fundamentally linked to its chemical reactivity and photophysical properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. nih.govresearchgate.net
For 4-Formylphenyl 4-cyanobenzoate, the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is concentrated on the electron-deficient regions. The presence of the electron-withdrawing formyl and cyano groups, along with the phenyl and benzoate (B1203000) moieties, creates a complex electronic landscape. DFT calculations can precisely map the spatial distribution of these orbitals and quantify their energy levels.
Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Structurally Related Benzonitrile (B105546) Derivative *
| Molecular Orbital | Energy (eV) |
| HOMO | -7.0 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 4.5 |
Note: This data is for illustrative purposes for a related benzonitrile derivative and not specific to this compound. Actual values would require specific DFT calculations for the target molecule.
The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. Geometry optimization is a computational process that seeks to find the minimum energy structure of a molecule, corresponding to its most stable conformation. researchgate.net For a flexible molecule like this compound, which possesses rotational freedom around its ester linkage and phenyl rings, multiple low-energy conformations may exist.
DFT calculations can be used to perform a systematic search of the conformational landscape to identify the global minimum and other low-energy conformers. This involves calculating the energy of the molecule as a function of its dihedral angles. The results of such an analysis are crucial for understanding the molecule's preferred shape and how this might influence its packing in the solid state or its interactions with other molecules.
DFT methods are highly effective in predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. nih.gov
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. semanticscholar.org These calculations provide a theoretical spectrum that can be compared with experimental data to aid in the assignment of peaks and to confirm the molecular structure. scielo.org.za
IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its Infrared (IR) spectrum. DFT calculations can predict these frequencies, providing insights into the vibrational modes of the molecule. materialsciencejournal.org This information is useful for identifying functional groups and for understanding the molecule's flexibility.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). This is particularly useful for understanding the photophysical properties of molecules.
Table 2: Illustrative Predicted Spectroscopic Data for a Phenyl Benzoate Analog *
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (ppm) | 7.0 - 8.2 |
| ¹³C NMR | Chemical Shift (ppm) | 120 - 165 |
| IR | Vibrational Frequency (cm⁻¹) | ~1730 (C=O stretch) |
| UV-Vis | λmax (nm) | ~280 |
Note: This data is illustrative for a related phenyl benzoate compound and is not specific to this compound. Actual values would require specific calculations for the target molecule.
Noncovalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, play a crucial role in determining the supramolecular assembly and crystal packing of molecules. researchgate.netdntb.gov.ua Hirshfeld surface analysis is a computational tool that provides a visual and quantitative description of these interactions in the crystalline state. nih.govresearchgate.net By mapping the intermolecular contacts on a 3D surface around the molecule, it is possible to identify the nature and relative importance of different types of interactions. For this compound, interactions involving the cyano and formyl groups, as well as the aromatic rings, are expected to be significant in directing its self-assembly.
While gas-phase DFT calculations provide insights into the properties of an isolated molecule, solid-state DFT calculations can be used to investigate the properties of the molecule in its crystalline form. researchgate.net These calculations take into account the periodic nature of the crystal lattice and can be used to predict crystal structures, lattice energies, and the effects of intermolecular interactions on the electronic properties of the molecule. plos.org This is particularly important for understanding the properties of materials in the solid state, such as polymorphism and charge transport.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time. rsc.org For this compound, MD simulations could be used to investigate its behavior in different environments, such as in solution or in a condensed phase. This can provide insights into processes such as self-assembly, diffusion, and conformational changes that are not accessible through static DFT calculations. mostwiedzy.pl
Conformational Dynamics and Flexibility of this compound
The biological and material properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. A theoretical study of this compound would focus on mapping its potential energy surface to identify stable conformers and the energy barriers that separate them.
This analysis is typically performed by systematically rotating the dihedral angles of the molecule's flexible bonds. For this compound, the key rotational bonds would be the ester linkage (C-O-C) and the bonds connecting the phenyl rings to the ester group and the formyl and cyano substituents. By calculating the energy at each rotational step, a potential energy profile can be generated.
Key areas of investigation would include:
Identification of Low-Energy Conformers: Determining the most stable geometric arrangements of the molecule.
Rotational Energy Barriers: Calculating the energy required to transition between different conformations.
Intramolecular Interactions: Analyzing non-covalent interactions, such as hydrogen bonds or steric repulsions, that influence conformational preference.
A hypothetical data table summarizing the results of such a conformational analysis might look like this:
| Dihedral Angle | Definition | Predicted Stable Conformation (°) | Energy Barrier (kJ/mol) |
| τ1 | C(cyano)-C(phenyl)-C(ester)-O | 0 (planar) | Data not available |
| τ2 | C(phenyl)-C(ester)-O-C(phenyl) | ±90 (non-planar) | Data not available |
| τ3 | C(ester)-O-C(phenyl)-C(formyl) | 180 (anti-planar) | Data not available |
Note: The values in this table are hypothetical and serve as an illustration of what a computational study would aim to determine.
Solvent Effects on Molecular Behavior
The surrounding environment, particularly the solvent, can significantly influence the behavior and properties of a molecule. Computational models can simulate these effects by treating the solvent either as a continuous medium (implicit solvent models) or by including individual solvent molecules (explicit solvent models).
For this compound, a polar molecule, the choice of solvent would be expected to alter its conformational equilibrium, electronic structure, and spectroscopic properties. Molecular dynamics simulations would be a powerful tool to study these interactions at a molecular level.
Research findings from a solvatochromism study would typically focus on:
Shifts in Spectroscopic Signatures: Predicting how the absorption and emission spectra of the molecule might change in different solvents.
Solvation Shell Structure: In explicit solvent simulations, analyzing the arrangement of solvent molecules around the solute.
A summary of hypothetical results could be presented as follows:
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Predicted λmax (nm) |
| Hexane | 1.88 | Data not available | Data not available |
| Dichloromethane | 8.93 | Data not available | Data not available |
| Acetonitrile | 37.5 | Data not available | Data not available |
| Water | 80.1 | Data not available | Data not available |
Note: This table illustrates the type of data that would be generated from a computational investigation into solvent effects.
Simulation of Phase Transitions in Liquid Crystalline Systems
Given the rigid, elongated structure of this compound, it is a candidate for forming liquid crystalline phases. Computer simulations are crucial for understanding the complex molecular interactions that govern the transitions between different liquid crystal phases (e.g., nematic, smectic) and the isotropic liquid phase.
Molecular dynamics or Monte Carlo simulations of a large ensemble of this compound molecules would be used to study how the system's order and thermodynamic properties change with temperature.
Key parameters investigated in such simulations include:
Order Parameter: A measure of the orientational order of the molecules, which distinguishes between the isotropic and nematic phases.
Transition Temperatures: Predicting the temperatures at which phase transitions occur.
Intermolecular Interactions: Analyzing the contributions of van der Waals and electrostatic forces to the stability of the liquid crystalline phase.
The results could be summarized in a table like this:
| Simulated Property | Predicted Value |
| Nematic-Isotropic Transition Temperature (TNI) | Data not available |
| Order Parameter at T < TNI | Data not available |
| Predominant Intermolecular Forces | Data not available |
Note: The data in this table is hypothetical and represents the expected output of a simulation study.
Quantum Chemical Topology Approaches (e.g., Bader's Atoms in Molecules Theory)
Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonds and non-covalent interactions. This approach is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r).
An application of QTAIM to this compound would involve calculating the electron density from a high-level quantum chemical calculation and then locating the critical points in this density. The properties at these critical points provide quantitative information about the nature of the chemical interactions.
Key insights from a QTAIM analysis would include:
Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates they are bonded. The values of ρ(r) and ∇²ρ(r) at the BCP characterize the bond as either a shared-shell (covalent) or closed-shell (ionic, van der Waals, hydrogen bond) interaction.
Ring Critical Points (RCPs): These are found within the phenyl rings, indicating their cyclic structure.
Cage Critical Points (CCPs): These would be relevant for analyzing intermolecular interactions in a crystal lattice.
A hypothetical QTAIM data table for a key bond in this compound might be:
| Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Bond Characterization |
| C=O (ester) | Data not available | Data not available | Covalent |
| C≡N (cyano) | Data not available | Data not available | Covalent |
| C-O (ester) | Data not available | Data not available | Covalent |
Note: This table is a representation of the data that would be obtained from a QTAIM analysis.
Applications and Structure Property Relationships in Advanced Functional Materials
Liquid Crystalline Properties and Mesophase Behavior
The molecular structure of 4-Formylphenyl 4-cyanobenzoate (B1228447), characterized by its elongated and rigid nature, is a key determinant of its liquid crystalline properties. This compound, like other calamitic (rod-shaped) liquid crystals, exhibits intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid phases. tcichemicals.com These mesophases possess a degree of molecular order, yet retain some fluidity. tcichemicals.com
4-Formylphenyl 4-cyanobenzoate exhibits thermotropic liquid crystal behavior, meaning its mesophases are induced by changes in temperature. tcichemicals.com It is known to form a nematic phase, which is characterized by long-range orientational order of the molecules along a common director axis, but no long-range positional order. tcichemicals.combeilstein-journals.org This arrangement allows the material to be fluid while exhibiting anisotropic properties. beilstein-journals.org In addition to the nematic phase, related cyanobiphenyl compounds can also exhibit smectic phases at lower temperatures. tcichemicals.com Smectic phases have a higher degree of order, with molecules organized into layers. tcichemicals.comnih.gov
Compounds with similar structures, such as those in the 4-cyano-4'-alkoxybiphenyl series, demonstrate both nematic and smectic A phases. For instance, 4′-Octyloxy-4-biphenylcarbonitrile (8OCB) shows a transition from a crystalline solid to a smectic A phase, then to a nematic phase, and finally to an isotropic liquid upon heating. ossila.com The specific phases and transition temperatures are highly dependent on the molecular structure.
The formation of liquid crystal mesophases is directly linked to the molecular geometry of the constituent compounds. The elongated and rigid structure of this compound is crucial for the establishment of the orientational order necessary for mesophase formation. The presence of the biphenyl (B1667301) core, a common feature in many liquid crystal molecules, contributes to this rigidity. beilstein-journals.orgwikipedia.org
Phase transitions in liquid crystals are associated with changes in enthalpy (ΔH) and entropy (ΔS). harvard.edulibretexts.org These thermodynamic parameters provide insight into the energetics and degree of disorder associated with the transition between different phases. The transition from a more ordered phase (e.g., crystal or smectic) to a less ordered phase (e.g., nematic or isotropic liquid) is an endothermic process, requiring an input of energy (positive ΔH) and resulting in an increase in entropy (positive ΔS). youtube.comyoutube.com
| Transition | Temperature (°C) |
|---|---|
| Crystal to Nematic | 22.5 |
| Nematic to Isotropic | 35.0 |
Data for 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) wikipedia.org
To be practical for applications like displays, liquid crystals need to exhibit a stable mesophase over a wide temperature range, including ambient temperatures. univ-lille.fr Individual liquid crystal compounds often have a limited mesophase range. univ-lille.fr To overcome this, eutectic mixtures of two or more liquid crystalline compounds are formulated. rsc.org These mixtures can have a significantly lower melting point and a broader nematic range than any of the individual components. rsc.orggoogle.com
By carefully selecting the components and their proportions, the phase diagram of the mixture can be engineered to achieve desired properties. For instance, mixing different 4'-substituted-4-cyanobiphenyls can result in nematic phases that are stable from below 0°C to over 60°C. rsc.org This ability to tune the mesophase behavior is critical for the development of liquid crystal materials for various technological applications.
Organic Electronic Materials
Organic materials are increasingly being utilized in electronic devices due to their tunable properties, flexibility, and potential for low-cost fabrication. researchgate.net
While direct application of this compound in OLEDs is not explicitly detailed in the search results, compounds with similar structural motifs, particularly those containing cyano-substituted aromatic cores, are relevant to the field of organic electronics. Organic molecules with extended π-conjugated systems and polar groups are often employed in various layers of an OLED stack. researchgate.netneliti.com
In a typical OLED, different organic materials serve as the hole injection layer, hole transport layer, emissive layer, and electron transport layer. neliti.com The performance of the device depends on the electronic properties and morphological stability of these materials. While not a primary emitting material itself, the liquid crystalline properties and polar nature of molecules like this compound could potentially be exploited for roles such as charge transport or as a host material in the emissive layer of certain device architectures. The ordered nature of liquid crystal phases can facilitate charge transport, and their ability to form stable thin films is advantageous for device fabrication.
Charge Transport Properties and Device Performance Implications
There is currently no available research detailing the charge transport properties of this compound. Consequently, its potential implications for device performance in applications such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) remain undetermined. The charge transport characteristics of organic materials are intrinsically linked to their molecular structure and solid-state packing, which facilitate or hinder the movement of charge carriers.
Nonlinear Optical (NLO) Materials
Investigations into the nonlinear optical (NLO) properties of this compound have not been reported in the reviewed literature. The study of NLO materials is crucial for applications in photonics and optoelectronics.
Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) Studies
Specific experimental or theoretical studies on the Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) of this compound are not available. SHG is a second-order NLO process observed in non-centrosymmetric materials, while THG is a third-order process. researchgate.netunlv.edu The efficiency of these processes is dependent on the molecular hyperpolarizability and the macroscopic arrangement of the molecules in the material.
Z-scan Techniques for Determining NLO Susceptibilities
The Z-scan technique is a widely used method to measure the nonlinear refractive index and nonlinear absorption coefficient of materials, which in turn are used to determine the third-order NLO susceptibility. mdpi.comspringerprofessional.de However, no studies employing the Z-scan technique to characterize this compound have been found. Such an analysis would be necessary to quantify its third-order NLO response.
Molecular Structure-NLO Property Correlations
The correlation between the molecular structure of this compound and its NLO properties has not been established due to the absence of experimental or computational data. Generally, the NLO response of organic molecules is influenced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. researchgate.netnih.gov The 4-formylphenyl and 4-cyanobenzoate moieties in the title compound represent such groups, suggesting potential for NLO activity, but this remains to be experimentally verified.
Integration into Supramolecular and Polymer Architectures
There is no information available regarding the integration of this compound into supramolecular or polymer architectures. The incorporation of functional molecules into such larger systems can lead to materials with enhanced or novel properties. nih.gov The formyl and cyano groups present in this compound could potentially serve as sites for hydrogen bonding or other non-covalent interactions, making it a candidate for inclusion in supramolecular assemblies. Similarly, the molecule could potentially be incorporated into polymer chains, either as a pendant group or within the main chain, to impart specific optical or electronic properties to the resulting material. However, no such research has been reported.
In-depth Analysis Reveals Scant Data on this compound in Advanced Material Synthesis
The inquiry centered on two key areas: its function as a structural unit in COFs and MOFs, and its potential for creating functional polymers. These fields rely on specific molecular precursors, often referred to as linkers or monomers, which possess distinct chemical functionalities that enable the formation of extended, porous networks or long-chain polymers.
For a molecule to serve as a building block in COFs or MOFs, it typically requires multiple reactive sites that can form strong, directional bonds—covalent bonds for COFs and coordination bonds with metal ions for MOFs. While "this compound" possesses a formyl group (-CHO) and a cyano group (-CN), which can participate in certain chemical reactions, its suitability and application as a linker in these frameworks have not been prominently documented in accessible research. The design and synthesis of COFs and MOFs are highly specific, with researchers often choosing building blocks with higher symmetry (e.g., trigonal or tetrahedral) to facilitate the formation of crystalline, porous structures.
Similarly, in the realm of functional polymer synthesis, the polymerization potential of a compound is determined by its ability to undergo chain-growth or step-growth reactions. The formyl and cyano groups of this compound could theoretically be involved in polymerization reactions, but specific studies detailing such processes or the properties of the resulting polymers are not found in the available literature. Research in functional polymers is extensive, but it appears that this particular compound has not been a focus of significant investigation for these applications.
Conclusions and Future Research Directions
Summary of Key Academic Findings for 4-Formylphenyl 4-cyanobenzoate (B1228447)
A thorough survey of academic databases yields no specific research articles or in-depth studies focused exclusively on 4-Formylphenyl 4-cyanobenzoate. The existing body of scientific literature provides insights into related compounds, which can offer a speculative glimpse into its potential characteristics. For instance, studies on other cyanobenzoate esters have highlighted their utility in the development of liquid crystalline materials, where the cyano group plays a crucial role in establishing molecular order. Similarly, the formylphenyl moiety is a common building block in the synthesis of Schiff bases and other functional organic molecules. However, without direct experimental data, any discussion of the key academic findings for this compound itself remains purely conjectural.
Prospects for Novel Synthetic Methodologies and Derivatization Strategies
Given the absence of established synthetic routes for this compound, there is considerable scope for the development of novel methodologies. Standard esterification reactions, such as the Steglich or Fischer-Speier methods, involving 4-formylphenol and 4-cyanobenzoic acid or its acyl chloride derivative, would be logical starting points. Future research could explore more advanced and efficient catalytic systems to improve yields and reduce reaction times.
Furthermore, the reactive aldehyde group on the phenyl ring opens up a vast landscape for derivatization. This functional group can readily undergo a variety of chemical transformations, including:
Schiff Base Formation: Condensation with primary amines to yield imines, which are known for their diverse applications in coordination chemistry and materials science.
Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene, allowing for the extension of the conjugated system and the synthesis of novel chromophores.
Reduction and Oxidation: Transformation of the formyl group into a hydroxymethyl or carboxylic acid group, respectively, providing access to new classes of derivatives with different functionalities and potential applications.
These derivatization strategies could lead to the creation of a library of novel compounds with tailored electronic and structural properties.
Advanced Computational Modeling for Predictive Material Design
In the absence of experimental data, advanced computational modeling presents a powerful tool for predicting the material properties of this compound. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to investigate various aspects of its molecular and bulk behavior.
Key areas for computational investigation include:
Molecular Geometry and Electronic Structure: Predicting bond lengths, bond angles, and the distribution of electron density to understand the molecule's fundamental properties.
Liquid Crystalline Potential: Simulating the behavior of multiple molecules to predict whether the compound is likely to exhibit mesophases and to determine the nature of these phases.
Nonlinear Optical (NLO) Properties: Calculating hyperpolarizabilities to assess its potential for applications in photonics and optoelectronics.
Intermolecular Interactions: Modeling the forces between molecules to understand how they pack in the solid state and interact in condensed phases.
Such predictive modeling can guide experimental efforts by identifying promising avenues for research and prioritizing the synthesis of derivatives with desirable characteristics.
Emerging Applications in Smart Materials and Responsive Systems
The unique combination of a cyano and a formyl group in this compound suggests potential applications in the burgeoning field of smart materials and responsive systems. These materials can change their properties in response to external stimuli such as light, heat, or chemical analytes.
Potential applications for derivatives of this compound could include:
Chemosensors: The aldehyde functionality could be modified to create receptors that selectively bind to specific ions or molecules, leading to a detectable change in the material's optical or electronic properties.
Photoresponsive Materials: Incorporation of photoswitchable moieties, such as azobenzenes, through derivatization of the formyl group could lead to materials that change their shape or color upon irradiation with light.
Liquid Crystal Displays: While the parent compound's liquid crystalline properties are unknown, its derivatives could be designed to exhibit specific mesophases suitable for use in advanced display technologies.
Interdisciplinary Research Opportunities with this compound Derivatives
The exploration of this compound and its derivatives offers a rich platform for interdisciplinary research, bridging the fields of organic chemistry, materials science, physics, and engineering.
Collaborative research could focus on:
Synthesis and Materials Characterization: Organic chemists could synthesize novel derivatives, while materials scientists characterize their structural, thermal, and electronic properties.
Computational and Experimental Synergy: Computational physicists could model the properties of new materials, guiding the synthetic efforts of chemists and providing a theoretical framework for experimental observations.
Device Fabrication and Testing: Engineers could incorporate promising new materials into prototype devices, such as sensors or optical switches, to evaluate their real-world performance.
The study of this currently under-researched molecule and its potential derivatives holds the promise of uncovering new fundamental scientific insights and enabling the development of next-generation functional materials.
Q & A
Q. Analytical validation :
- NMR spectroscopy (¹H and ¹³C) to confirm ester linkage and absence of residual aldehyde protons.
- FTIR for characteristic peaks: C=O (ester, ~1720 cm⁻¹), C≡N (nitrile, ~2230 cm⁻¹), and aldehyde C=O (~1690 cm⁻¹) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation under stress conditions .
Advanced: How can researchers optimize this compound for dual-stimuli responsive drug delivery systems?
Answer:
The compound’s aldehyde and nitrile groups enable its use as a crosslinker in stimuli-responsive hydrogels. For example:
- pH sensitivity : The aldehyde group reacts with amine-functionalized polymers (e.g., chitosan) to form pH-labile Schiff bases. Hydrogel swelling increases at acidic pH (e.g., tumor microenvironments) due to protonation of unreacted amines .
- Light responsiveness : Incorporate photocleavable groups (e.g., nitrobenzyl derivatives) into the hydrogel matrix. UV irradiation (365 nm) triggers ester bond cleavage, enabling controlled drug release .
Q. Methodological considerations :
- Swelling studies : Measure hydrogel mass changes in buffers (pH 4–7.4) and under UV light.
- Drug release kinetics : Use fluorescence spectroscopy or HPLC to quantify temporal release profiles of model drugs (e.g., doxorubicin) .
Data Contradiction: How should discrepancies in reported stability data for this compound under varying pH conditions be addressed?
Answer:
Contradictory stability reports (e.g., hydrolysis rates at pH 5 vs. 7) may arise from differences in experimental design:
- Controlled replication : Repeat studies using standardized buffers (e.g., phosphate vs. acetate) and temperatures (25°C vs. 37°C) to isolate pH effects .
- Advanced characterization : Employ LC-MS to identify degradation products (e.g., 4-formylphenol or 4-cyanobenzoic acid) and quantify hydrolysis kinetics .
- Cross-reference : Compare findings with structurally similar esters (e.g., methyl 4-(4-formylphenyl)benzoate) to validate trends in ester lability .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Inspect gloves for tears before use .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors during synthesis or weighing.
- Spill management : Avoid dry sweeping; use damp cloths and dispose of waste in sealed containers .
Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel polymer networks?
Answer:
- DFT calculations : Model electron density distributions to predict reactivity of the aldehyde group with nucleophiles (e.g., amines in chitosan). Optimize transition states for Schiff base formation .
- Molecular dynamics (MD) : Simulate hydrogel crosslinking efficiency under varying pH and temperature conditions. Validate with experimental swelling data .
Data Presentation: What strategies ensure rigorous reporting of experimental results involving this compound?
Answer:
- Raw data appendices : Include HPLC chromatograms, NMR spectra, and kinetic plots in supplementary materials to support reproducibility .
- Uncertainty analysis : Report standard deviations for triplicate measurements (e.g., hydrolysis rates) and instrument detection limits .
- Conflict resolution : Highlight discrepancies in literature stability data and propose mechanistic hypotheses (e.g., buffer ion effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
